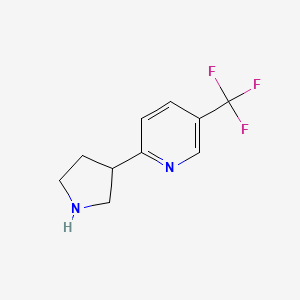![molecular formula C11H20FNO4 B3020458 2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid CAS No. 2287316-68-9](/img/structure/B3020458.png)
2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid" is a fluorinated butyric acid derivative. Butyric acid derivatives are significant due to their roles as human metabolites with diverse biochemical functions, including serving as oxidative sources of cellular energy and as substrates for biosynthesis . The incorporation of fluorine into these metabolites often changes their bioactivity and can enhance detection and analysis capabilities, especially when using nuclear magnetic resonance (NMR) or positron emission tomography (PET), depending on the fluorine isotope used .
Synthesis Analysis
The synthesis of related fluorinated butyric acids has been described in the literature. For instance, 2-fluoroacetoacetic acid is synthesized through electrophilic fluorination of a β-keto ester, which is a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of optically active 2-fluoropropanoic acid and its analogs has been achieved using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide . This method could provide insights into the synthesis of optically active derivatives of the compound of interest.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly affected by the presence of fluorine. For example, the introduction of a fluorine atom can influence the conformational isomerism of molecules, as seen in the study of 3-fluoro-3-methyl-2-butanone and 1-fluoro-3,3-dimethyl-2-butanone . The presence of fluorine can also affect the reactivity and stability of different rotamers, as demonstrated in the study of rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid .
Chemical Reactions Analysis
Fluorinated butyric acids can participate in various chemical reactions. The electrochemical fluorination of nitrogen-containing carboxylic acids, for example, has been used to produce perfluoroacid fluorides, which are key precursors for soft-type fluorochemicals . The reactivity of fluorinated compounds can also be exploited for the synthesis of pharmaceuticals, as seen in the preparation of trifluoromethylated arylpropanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated butyric acids are influenced by the presence of fluorine atoms. Fluorine substitution can alter the adrenergic properties of compounds, as observed in the study of 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol and its fluorinated derivatives . The introduction of fluorine can also enhance the lipophilicity, bioavailability, and uptake of therapeutic molecules . Furthermore, the synthesis of fluoro-containing amino acids demonstrates the potential of such compounds in the development of potent inhibitors for medical applications .
Propiedades
IUPAC Name |
2-fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4/c1-7(2)11(12,8(14)15)6-13-9(16)17-10(3,4)5/h7H,6H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUAJTCQOBUPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

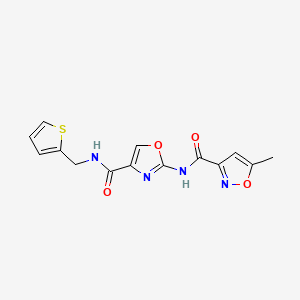
![4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3020377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)
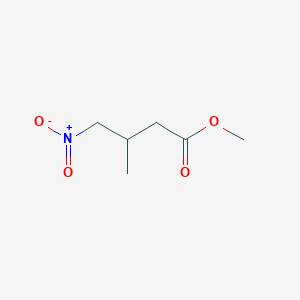
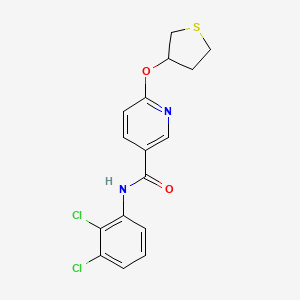
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)
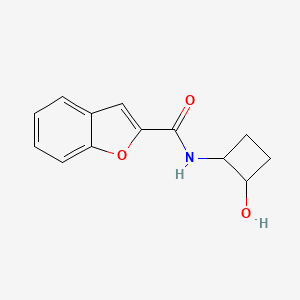
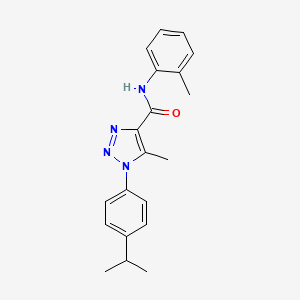
![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)

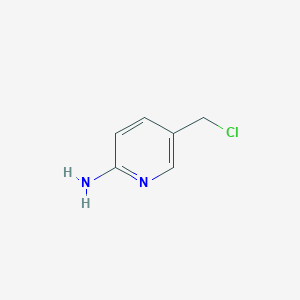
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
